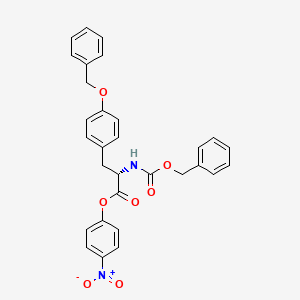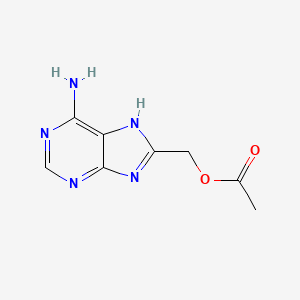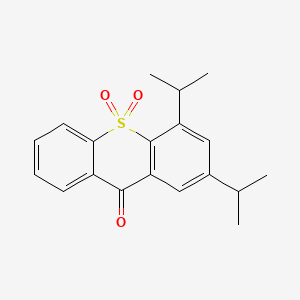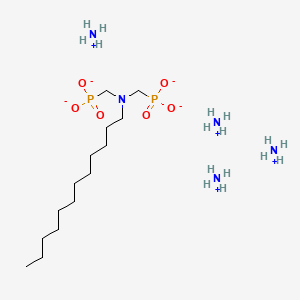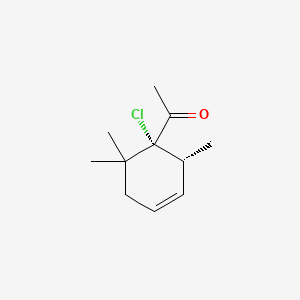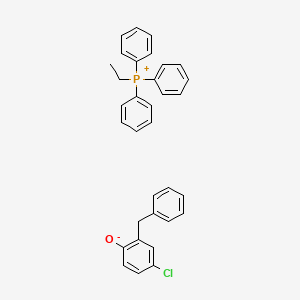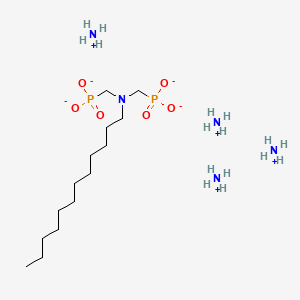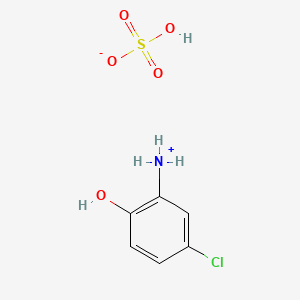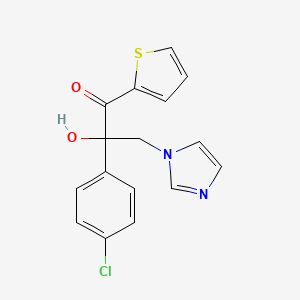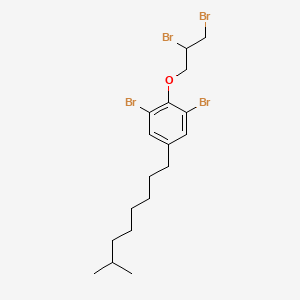
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-isononylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-358-8, also known as 2,4,6-tris(tert-butyl)phenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its phenolic structure with three tert-butyl groups attached to the benzene ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(tert-butyl)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product. The reaction conditions generally include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-tris(tert-butyl)phenol follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate the product. The process is designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-tris(tert-butyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Various alkylated or arylated phenols.
Wissenschaftliche Forschungsanwendungen
2,4,6-tris(tert-butyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and lubricants to enhance their stability and longevity.
Wirkmechanismus
The antioxidant properties of 2,4,6-tris(tert-butyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize free radicals. The tert-butyl groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the compound an effective antioxidant.
Vergleich Mit ähnlichen Verbindungen
2,4,6-tris(tert-butyl)phenol can be compared with other phenolic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). While all these compounds share a similar mechanism of action, 2,4,6-tris(tert-butyl)phenol is unique due to its three tert-butyl groups, which provide greater steric hindrance and enhance its stability as an antioxidant. This makes it particularly effective in applications where long-term stability is required.
List of Similar Compounds
- Butylated hydroxytoluene (BHT)
- Butylated hydroxyanisole (BHA)
- 2,6-di-tert-butylphenol
Eigenschaften
CAS-Nummer |
93803-84-0 |
|---|---|
Molekularformel |
C18H26Br4O |
Molekulargewicht |
578.0 g/mol |
IUPAC-Name |
1,3-dibromo-2-(2,3-dibromopropoxy)-5-(7-methyloctyl)benzene |
InChI |
InChI=1S/C18H26Br4O/c1-13(2)7-5-3-4-6-8-14-9-16(21)18(17(22)10-14)23-12-15(20)11-19/h9-10,13,15H,3-8,11-12H2,1-2H3 |
InChI-Schlüssel |
JKIMWDARXDKEKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




